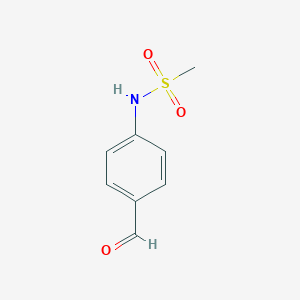

4-(METHYLSULFONAMIDO)BENZALDEHYDE

Description

BenchChem offers high-quality 4-(METHYLSULFONAMIDO)BENZALDEHYDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(METHYLSULFONAMIDO)BENZALDEHYDE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-formylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANYPOSRRWSVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232810 | |

| Record name | 4-(Methylsulfonylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83922-54-7 | |

| Record name | 4-(Methylsulfonylamino)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083922547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulfonylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(METHYLSULFONYLAMINO)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V28J53B18G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 4-(METHYLSULFONAMIDO)BENZALDEHYDE?

An In-Depth Technical Guide to 4-(Methylsulfonamido)benzaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

4-(Methylsulfonamido)benzaldehyde, a bifunctional aromatic compound, stands as a critical building block in modern synthetic organic chemistry. Its unique structure, featuring both a reactive aldehyde and a polar methylsulfonamido group, makes it an invaluable precursor in the pharmaceutical industry. This guide provides a comprehensive technical overview of its chemical and physical properties, details robust and scalable synthesis protocols, explores its characteristic reactivity, and highlights its pivotal role in the synthesis of key therapeutic agents, particularly broad-spectrum antibiotics. Authored from the perspective of a Senior Application Scientist, this document synthesizes established literature with practical insights for researchers, chemists, and drug development professionals.

Introduction and Strategic Importance

4-(Methylsulfonamido)benzaldehyde (CAS No. 5398-77-6) is a substituted benzaldehyde derivative characterized by a methylsulfonamido group at the para position of the benzene ring. This substitution pattern is not merely incidental; it is a carefully designed structural motif that imparts specific electronic properties and serves as a key pharmacophore in several important drugs. The electron-withdrawing nature of the methylsulfonyl group influences the reactivity of the aromatic ring and the aldehyde, while the entire moiety is a cornerstone in the structure of antibiotics like thiamphenicol and florfenicol.[1][2][3] Its importance lies in its utility as a reliable and versatile intermediate, enabling the efficient construction of complex molecular architectures.[4] This guide will elucidate the fundamental chemistry of this compound, providing the technical foundation necessary for its effective utilization in research and development.

Physicochemical and Structural Properties

The compound typically presents as a white to light yellow or beige crystalline solid.[4] Its solubility profile is characteristic of many functionalized aromatic compounds: it is largely insoluble in water but shows good solubility in various organic solvents.[4] The strong polar character of the sulfonamido group contributes to a relatively high melting point and reduced volatility compared to unsubstituted benzaldehyde.[4]

Crystallographic studies reveal that in the solid state, molecules of 4-(methylsulfonamido)benzaldehyde are interconnected through intermolecular C—H···O hydrogen bonds, forming a stable three-dimensional array.[2][5] This structural arrangement is fundamental to its physical properties, such as its crystalline nature and melting point.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5398-77-6 | [6][7][8][9] |

| Molecular Formula | C₈H₈O₃S | [4][6][7][8][9] |

| Molecular Weight | 184.21 g/mol | [7][8] |

| IUPAC Name | 4-(methylsulfonyl)benzaldehyde | [6] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 160.0 to 164.0 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents | [4] |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C=O | [6][7][8] |

Synthesis Methodologies: From Lab Scale to Industrial Production

The synthesis of 4-(methylsulfonamido)benzaldehyde is a well-documented process, with several routes available. The choice of method often depends on the desired scale, yield, cost, and environmental impact. The most prevalent strategies originate from either 4-(methylthio)benzaldehyde or 4-chlorobenzaldehyde.

Route A: Oxidation of 4-(Methylthio)benzaldehyde

A common laboratory-scale synthesis involves the oxidation of the corresponding thioether, 4-(methylthio)benzaldehyde.[4] This approach is conceptually straightforward but can suffer from variable yields depending on the oxidant and reaction conditions.

-

Causality of Experimental Choices: The thioether sulfur is susceptible to oxidation, first to a sulfoxide and then to the desired sulfone. Strong oxidizing agents are required for this transformation. Hydrogen peroxide is a common choice due to its effectiveness and relatively benign byproduct (water).[4] However, reactions using oxidants like potassium hydrogen persulfate in a methanol/water solvent system have been reported with lower yields of around 21%.[1] Another reported method using 30% hydrogen peroxide in formic acid achieved a 44% yield.[1] The choice of solvent and catalyst system is critical to control the reaction rate and prevent over-oxidation or side reactions.

Route B: High-Yield Industrial Synthesis from 4-Chlorobenzaldehyde

For large-scale production, a more efficient and higher-yielding two-step process starting from the readily available 4-chlorobenzaldehyde has been developed and patented.[1] This method boasts a total yield of 92.4% and is suitable for industrial application due to its cost-effectiveness and simple operation.[1]

Step 1: Synthesis of p-Methylthiobenzaldehyde

-

Reaction Setup: In a suitable reactor equipped with a stirrer, add an aqueous solution of sodium methyl mercaptide (CH₃SNa) and a phase transfer catalyst (e.g., Tetrabutylammonium bromide). The molar ratio of 4-chlorobenzaldehyde to sodium methyl mercaptide to catalyst should be approximately 1:1.1:0.025.

-

Nucleophilic Aromatic Substitution: Add 4-chlorobenzaldehyde to the reactor.

-

Reaction Conditions: Maintain the reaction temperature at 45–50 °C with continuous stirring.

-

Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, allow the layers to separate. The lower layer, a yellow oil, is the crude p-methylthiobenzaldehyde intermediate.

-

Expert Insight: The use of a phase transfer catalyst is crucial here. It facilitates the transfer of the mercaptide anion from the aqueous phase to the organic phase (the molten or dissolved 4-chlorobenzaldehyde), where the nucleophilic substitution occurs. This overcomes the immiscibility of the reactants and significantly accelerates the reaction rate.

Step 2: Oxidation to 4-(Methylsulfonamido)benzaldehyde

-

Oxidation System Setup: In a separate reactor, prepare the oxidation mixture by adding hydrogen peroxide (H₂O₂), sulfuric acid (H₂SO₄), and an oxidation catalyst such as sodium tungstate (Na₂WO₄). The recommended molar ratio of the intermediate to H₂O₂ to H₂SO₄ to Na₂WO₄ is 1:2.5:0.02:0.015.

-

Controlled Addition: Warm the oxidation mixture to 40–50 °C. Slowly add the crude p-methylthiobenzaldehyde from Step 1 via a dropping funnel, ensuring the reaction temperature is maintained within the 40–50 °C range.

-

Monitoring: Monitor the oxidation via TLC until the intermediate is fully converted.

-

Neutralization and Isolation: Once the reaction is complete, carefully add a solution of sodium hydroxide (NaOH) to adjust the pH to 7.

-

Crystallization and Purification: Cool the neutralized mixture to below 30 °C to induce crystallization. Collect the solid product by suction filtration and dry the filter cake at 60 °C to obtain the final product with a purity of approximately 99.8%.

-

Self-Validating System: This protocol is inherently self-validating. The progress of each step is monitored by TLC, ensuring complete conversion before proceeding. The final purity is confirmed by HPLC, providing a quantitative measure of success. The high yield (92.4%) is a testament to the protocol's efficiency.[1]

Caption: High-yield industrial synthesis workflow.

Key Reactions and Applications in Drug Development

The synthetic utility of 4-(methylsulfonamido)benzaldehyde is primarily derived from the reactivity of its aldehyde group. It serves as an electrophilic partner in a variety of carbon-carbon bond-forming reactions.

Aldol Condensation for Antibiotic Synthesis

A prominent application is its use in aldol reactions to construct the side chains of crucial antibiotics. For instance, it is a key starting material for the synthesis of florfenicol. In an enzymatic process, 4-(methylsulfonamido)benzaldehyde undergoes an aldol reaction with glycine, catalyzed by a threonine aldolase, to form a key chiral building block.[3]

Caption: Enzymatic aldol reaction for florfenicol synthesis.

Precursor to Thiamphenicol and Chloramphenicol Analogues

Historically, this aldehyde is recognized as a vital precursor for amino alcohol synthesis, which is the structural core of antibiotics like thiamphenicol, chloramphenicol, and florfenicol.[2][5] The synthesis involves converting the aldehyde group into an amino alcohol side chain attached to the 4-(methylsulfonyl)phenyl core. This specific sulfonyl group is a bioisostere of the p-nitro group found in chloramphenicol, offering a similar electronic profile but with potentially improved pharmacological and toxicological properties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(methylsulfonamido)benzaldehyde is classified as an irritant.[6][7]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] Some reports also indicate it may be harmful if swallowed (H302).[6]

-

Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[4]

Storage: The compound should be stored in a cool, dry place, away from direct sunlight and incompatible materials.[4] Some suppliers recommend storing it under an inert atmosphere as it may be air-sensitive.

Conclusion

4-(Methylsulfonamido)benzaldehyde is more than just a chemical intermediate; it is a testament to the power of rational molecular design in drug discovery. Its robust synthesis, predictable reactivity, and integral role in the production of life-saving antibiotics underscore its continued importance in the pharmaceutical and chemical industries. This guide has provided a detailed framework for understanding and utilizing this compound, grounded in established scientific principles and validated protocols, to empower researchers in their synthetic endeavors.

References

-

Qian, S.-S., & Cui, H.-Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029. [Link]

- CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.

-

4-(Methylsulfonyl)benzaldehyde. (n.d.). PubChem. [Link]

-

Qian, S.-S., & Cui, H.-Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E, E65, o3029. [Link]

-

Gong, L., et al. (2018). Aldol reaction between 4-methylsulfonyl benzaldehyde (MSB, 1a) and glycine for the synthesis of key building blocks of florfenicol catalyzed by threonine aldolase. ResearchGate. [Link]

-

4-(Methylsulfonyl)benzaldehyde. (n.d.). Amerigo Scientific. [Link]

-

4-(Methylsulfonyl)benzaldehyde. (n.d.). Oakwood Chemical. [Link]

Sources

- 1. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 2. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Methylsulfonyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-(Methylsulfonyl)benzaldehyde - Amerigo Scientific [amerigoscientific.com]

- 9. 4-(Methylsulfonyl)benzaldehyde [oakwoodchemical.com]

An In-depth Technical Guide to N-(4-formylphenyl)methanesulfonamide

Introduction: The Versatility of a Bifunctional Building Block

N-(4-formylphenyl)methanesulfonamide is a bifunctional organic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its structure uniquely combines a reactive aldehyde (formyl) group with a stable methanesulfonamide moiety. This duality makes it a valuable intermediate and a versatile building block for synthesizing a wide array of more complex molecular architectures.

The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, known for its antibacterial, anti-inflammatory, and antitumor properties.[1][2] Simultaneously, the formyl group serves as a chemical handle for various transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular libraries.[3][4] This guide provides an in-depth look at the core properties, synthesis, characterization, and applications of N-(4-formylphenyl)methanesulfonamide, offering both theoretical understanding and practical, field-proven insights for researchers.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. N-(4-formylphenyl)methanesulfonamide is a solid at room temperature with a defined molecular structure that dictates its reactivity and handling requirements.

| Property | Value | Source |

| IUPAC Name | N-(4-formylphenyl)methanesulfonamide | N/A |

| CAS Number | 6289-87-8 | [5] |

| Molecular Formula | C₈H₉NO₃S | N/A |

| Molecular Weight | 199.23 g/mol | N/A |

| Appearance | Solid (Varies from off-white to light yellow) | N/A |

| Melting Point | 138-142 °C | N/A |

| SMILES | CS(=O)(=O)Nc1ccc(cc1)C=O | N/A |

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing N-(4-formylphenyl)methanesulfonamide is the reaction of 4-aminobenzaldehyde with methanesulfonyl chloride.[6] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Experimental Protocol: Synthesis of N-(4-formylphenyl)methanesulfonamide

Materials:

-

4-aminobenzaldehyde

-

Methanesulfonyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzaldehyde (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1-1.2 equivalents) to the solution.

-

Expert Insight: Triethylamine acts as an acid scavenger. The reaction between the amine and methanesulfonyl chloride generates one equivalent of HCl. This HCl can protonate the starting amine, rendering it unreactive. Triethylamine is a non-nucleophilic base that neutralizes the HCl in situ, forming triethylammonium chloride and allowing the reaction to proceed to completion.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the exothermic nature of the reaction and preventing potential side reactions.

-

Reagent Addition: Add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzaldehyde) is consumed.

-

Workup - Quenching: Quench the reaction by adding 1 M HCl to neutralize any remaining triethylamine and to protonate the desired product, aiding in the separation of non-polar impurities.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.

-

Expert Insight: The brine wash helps to remove residual water from the organic layer before the drying step, making the drying agent more effective.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture to yield the pure N-(4-formylphenyl)methanesulfonamide as a crystalline solid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. The following are the expected analytical signatures for N-(4-formylphenyl)methanesulfonamide.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (CHO): A sharp singlet peak is expected around δ 9.9-10.0 ppm.

-

Aromatic Protons: The benzene ring will show two doublets in the aromatic region (δ 7.4-8.0 ppm), characteristic of a 1,4-disubstituted (para) pattern.

-

Sulfonamide Proton (NH): A broad singlet, often exchangeable with D₂O, will appear, typically in the range of δ 7.0-10.5 ppm, depending on the solvent and concentration.

-

Methyl Protons (CH₃): A sharp singlet integrating to three protons will be observed upfield, around δ 3.0-3.2 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl: δ ~191 ppm

-

Aromatic Carbons: Multiple signals between δ 120-145 ppm.

-

Methyl Carbon: δ ~40 ppm

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A peak around 3200-3300 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.

-

S=O Stretch (Sulfonamide): Two characteristic strong peaks, typically around 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

-

Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the compound (199.0303 g/mol for the exact mass).

Reactivity and Key Applications in Drug Development

The true value of N-(4-formylphenyl)methanesulfonamide lies in its utility as a synthetic intermediate. The aldehyde and sulfonamide groups offer distinct points for chemical modification.

Reactivity of the Formyl Group

The aldehyde is an electrophilic center, making it susceptible to nucleophilic attack. This functionality is commonly exploited in:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.

-

Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which can be stable targets themselves or can be reduced to the corresponding amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene, allowing for carbon-carbon bond formation.

Applications in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors, a major class of anticancer drugs.[7] Many kinase inhibitors feature a core heterocyclic scaffold that is functionalized to achieve potency and selectivity. N-(4-formylphenyl)methanesulfonamide can be used to introduce a key pharmacophore into these scaffolds.

For example, it can be used in the synthesis of pyrrolo[2,3-d]pyrimidine-based inhibitors.[7] The aldehyde can be reductively aminated with an amine-functionalized heterocyclic core to link the two fragments.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

Hazard Classification: May cause skin, eye, and respiratory irritation.[8][9]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(4-formylphenyl)methanesulfonamide is more than just a simple organic molecule; it is a powerful and versatile tool for chemical innovation. Its bifunctional nature provides a reliable platform for the construction of complex and biologically active compounds, particularly in the realm of medicinal chemistry. The straightforward synthesis and predictable reactivity of its functional groups ensure its continued relevance and utility for researchers and scientists dedicated to advancing drug discovery and materials science.

References

-

Chohan, Z. H., et al. (2010). Sulfonamides: A diverse class of compounds with a plethora of biological activities. Current Medicinal Chemistry, 17(25), 2684-2713. (Referenced in[1])

-

El-Sayed, W. M., et al. (2011). Synthesis, characterization, and antimicrobial evaluation of new sulfonamides. Journal of the Korean Chemical Society, 55(4), 646-653. (Referenced in[1])

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link][10]

-

PubChem. Compound Summary for CID 14421293, 4-Formylphenyl methanesulfonate. National Center for Biotechnology Information. Available at: [Link][11]

-

Patel, M., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3469-3473. Available at: [Link][7]

-

Abbassi, Y., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link][2]

-

PrepChem. (n.d.). Preparation of N-(4-vinylphenyl)methanesulfonamide. Available at: [Link][6]

-

Aly, A. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5297-5314. Available at: [Link][4]

Sources

- 1. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 3734-33-6|N-Benzyl-2-((2,6-dimethylphenyl)amino)-N,N-diethyl-2-oxoethanaminium benzoate|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.fi [fishersci.fi]

- 10. par.nsf.gov [par.nsf.gov]

- 11. 4-Formylphenyl methanesulfonate | C8H8O4S | CID 14421293 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Role of 4-(Methylsulfonamido)benzaldehyde in Pharmaceutical Quality Control and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Moiety and the Emergence of a Key Intermediate

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, integral to the design and development of a wide array of therapeutic agents.[1] Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, contributing to activities ranging from antimicrobial and anticancer to diuretic and anti-inflammatory.[2] Within this vital class of compounds, 4-(Methylsulfonamido)benzaldehyde (CAS No. 83922-54-7), also known as N-(4-formylphenyl)methanesulfonamide, has emerged as a critical intermediate and a pharmaceutical secondary standard, particularly in the quality control of the antiarrhythmic drug, Sotalol.[3][4] This guide provides a comprehensive technical overview of 4-(Methylsulfonamido)benzaldehyde, detailing its chemical properties, synthesis, and primary application as a reference standard in the pharmaceutical industry.

Physicochemical Properties and Structural Elucidation

4-(Methylsulfonamido)benzaldehyde is an aromatic compound characterized by a benzaldehyde ring substituted with a methanesulfonamide group at the para position.[3] This unique structure, combining an electrophilic aldehyde with a polar sulfonamide, dictates its chemical reactivity and utility.

Table 1: Physicochemical Properties of 4-(Methylsulfonamido)benzaldehyde

| Property | Value | Reference |

| CAS Number | 83922-54-7 | [3] |

| Molecular Formula | C₈H₉NO₃S | [3] |

| Molecular Weight | 199.23 g/mol | [3] |

| Synonyms | N-(4-formylphenyl)methanesulfonamide, Sotalol Impurity C, 4-(Methylsulfonylamino)benzaldehyde | [3] |

| Storage | 2-8°C Refrigerator | [3] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Nodes for the benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Nodes for the substituents N [label="N", fontcolor="#EA4335"]; H_N [label="H", fontcolor="#202124"]; S [label="S", fontcolor="#FBBC05"]; O1_S [label="O", fontcolor="#EA4335"]; O2_S [label="O", fontcolor="#EA4335"]; C_Me [label="C", fontcolor="#202124"]; H1_Me [label="H", fontcolor="#202124"]; H2_Me [label="H", fontcolor="#202124"]; H3_Me [label="H", fontcolor="#202124"];

C_CHO [label="C", fontcolor="#202124"]; H_CHO [label="H", fontcolor="#202124"]; O_CHO [label="O", fontcolor="#EA4335"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the substituents C1 -- N; N -- H_N; N -- S; S -- O1_S [style=double]; S -- O2_S [style=double]; S -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me;

C4 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];

N [pos="0,2!"]; H_N [pos="-0.5,2.5!"]; S [pos="1,2.5!"]; O1_S [pos="1,3.5!"]; O2_S [pos="2,2!"]; C_Me [pos="1.5,1.5!"]; H1_Me [pos="2,1!"]; H2_Me [pos="1,1!"]; H3_Me [pos="2.5,1.5!"];

C_CHO [pos="0,-2!"]; H_CHO [pos="-0.5,-2.5!"]; O_CHO [pos="0.5,-2.5!"]; }

Synthesis of 4-(Methylsulfonamido)benzaldehyde

The synthesis of 4-(Methylsulfonamido)benzaldehyde is typically achieved through the N-sulfonylation of 4-aminobenzaldehyde with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.[2]

Reaction Scheme

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-(Methylsulfonamido)benzaldehyde.

Materials:

-

4-aminobenzaldehyde

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the solution, add pyridine (1.2 equivalents) and cool the mixture to 0 °C using an ice bath.

-

Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-(Methylsulfonamido)benzaldehyde.

-

Application in Pharmaceutical Quality Control: Sotalol Impurity C

The primary and most critical application of 4-(Methylsulfonamido)benzaldehyde is its use as a certified reference material for Sotalol Impurity C.[3] Sotalol is an antiarrhythmic agent, and like all active pharmaceutical ingredients (APIs), its purity is of utmost importance for safety and efficacy.[5]

The Role of Impurity Standards

Pharmaceutical impurities are unwanted chemicals that remain with the API, or develop during formulation, or upon aging of both API and formulated APIs. The presence of these impurities, even in small amounts, may influence the efficacy and safety of the pharmaceutical product. Regulatory agencies worldwide, such as the FDA and EMA, have stringent guidelines for the control of impurities in drug substances and products. Therefore, the identification, quantification, and control of impurities are critical aspects of drug development and manufacturing.

Certified reference standards, such as 4-(Methylsulfonamido)benzaldehyde for Sotalol, are highly characterized materials used as a benchmark for the qualitative and quantitative analysis of the drug substance.[6] They are essential for:

-

Method Development and Validation: Developing and validating analytical methods (e.g., HPLC, GC) to ensure they are accurate, precise, and specific for detecting and quantifying the impurity.[7]

-

Routine Quality Control: Regularly testing batches of the API and drug product to ensure that the level of the impurity is below the specified limit.

-

Stability Studies: Assessing the stability of the drug substance and product over time by monitoring the formation of degradation products, including this impurity.

Broader Implications and Future Perspectives

While the primary documented role of 4-(Methylsulfonamido)benzaldehyde is as a pharmaceutical standard, its chemical structure suggests potential for broader applications in organic synthesis and drug discovery. The presence of both a reactive aldehyde and a sulfonamide group makes it a versatile building block. The aldehyde functionality can be readily transformed into a variety of other functional groups or used in condensation reactions to build larger molecular scaffolds. The sulfonamide moiety can participate in hydrogen bonding and other non-covalent interactions, which is a key consideration in rational drug design.

Future research could explore the synthesis of novel derivatives of 4-(Methylsulfonamido)benzaldehyde to investigate their potential as:

-

Intermediates for other APIs: The compound could serve as a starting material for the synthesis of new chemical entities with potential therapeutic activity.

-

Probes for biological studies: The aldehyde group can be used to covalently label proteins or other biomolecules, enabling studies of their function.

-

Scaffolds for combinatorial libraries: Its bifunctional nature makes it an ideal candidate for the creation of libraries of diverse compounds for high-throughput screening.

Safety and Handling

4-(Methylsulfonamido)benzaldehyde is classified as an irritant and can be harmful if swallowed, in contact with skin, or if inhaled.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Methylsulfonamido)benzaldehyde (CAS 83922-54-7) is a specialized chemical of significant importance to the pharmaceutical industry. Its primary role as a certified reference standard for Sotalol Impurity C underscores the critical need for stringent quality control in drug manufacturing to ensure patient safety and therapeutic efficacy. While its direct applications in drug discovery are not yet widely reported, its chemical structure presents opportunities for its use as a versatile synthetic intermediate. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in pharmaceutical development and quality assurance.

References

-

Pharmaffiliates. Sotalol - Impurity C | CAS No: 83922-54-7. [Link]

-

Pharmaffiliates. Sotalol Hydrochloride-impurities. [Link]

- Zhao, C., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 679-734.

- Google Patents. Method for preparing 4-amino-N-methylphenyl methane sulfonamide.

- TLC Pharmaceutical Standards. (n.d.).

-

SynZeal. Sotalol EP Impurity B | 5576-49-8. [Link]

-

ResearchGate. (2019). Analytica Method Development and Validation of Estimation Method for Sotalol HCl Tablets by using RP-HPLC. [Link]

-

ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? [Link]

Sources

- 1. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

- 8. Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant [organic-chemistry.org]

A Strategic Investigation into the Therapeutic Potential of N-(4-formylphenyl)methanesulfonamide: A Technical Guide for Preclinical Research

This technical guide outlines a comprehensive, forward-looking research plan to elucidate the biological activity and therapeutic potential of the novel compound, N-(4-formylphenyl)methanesulfonamide. In the absence of existing literature on this specific molecule, this document serves as a strategic roadmap for its synthesis, characterization, and systematic evaluation. By leveraging established knowledge of its constituent chemical moieties—the sulfonamides and benzaldehydes—we propose a hypothesis-driven approach to unlock its potential as a new chemical entity in drug discovery.

Part 1: Rationale and Therapeutic Hypotheses

N-(4-formylphenyl)methanesulfonamide is a unique small molecule that marries two pharmacologically significant scaffolds: a methanesulfonamide group and a 4-formylphenyl (benzaldehyde) moiety. This structural combination provides a compelling rationale for investigating its biological activities.

The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of approved drugs.[1][2] Derivatives are known to exhibit a broad spectrum of biological effects, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[2][3][4] The mechanism of action for antibacterial sulfonamides famously involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[4] In oncology and inflammation, sulfonamides have been shown to target carbonic anhydrases and other key enzymes.[1][2][4]

Similarly, benzaldehyde derivatives have demonstrated a variety of pharmacological effects.[5] Studies have highlighted their antimicrobial, insecticidal, antioxidant, and anti-inflammatory properties.[5][6] Some benzaldehyde derivatives have been shown to modulate antibiotic activity and possess antifungal properties.[5][7]

The conjugation of these two pharmacophores in N-(4-formylphenyl)methanesulfonamide presents the intriguing possibility of synergistic or novel biological activities. The formyl group, a reactive aldehyde, could potentially engage in unique interactions with biological targets, such as forming Schiff bases with lysine residues in proteins, while the sulfonamide moiety could confer potent and specific binding to enzyme active sites.

Our central hypothesis is that N-(4-formylphenyl)methanesulfonamide will exhibit potent and selective biological activity in one or more of the following therapeutic areas: oncology, inflammation, or infectious diseases. This guide outlines the systematic approach to test this hypothesis.

Part 2: Synthesis, Purification, and Characterization

A robust and scalable synthetic route is paramount for the successful biological evaluation of N-(4-formylphenyl)methanesulfonamide. The following proposed synthesis is based on established methods for the preparation of sulfonamides.[8][9][10]

Proposed Synthetic Workflow

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Strategic Role of 4-(Methylsulfonamido)benzaldehyde in Modern Drug Discovery: A Technical Guide

Foreword: Navigating Scarcity in Scientific Literature

In the vast landscape of chemical literature, it is not uncommon to encounter compounds of significant synthetic potential that remain sparsely documented. 4-(Methylsulfonamido)benzaldehyde, also known as N-(4-formylphenyl)methanesulfonamide, is one such molecule. While direct, in-depth studies on this specific compound are limited, its constituent functional groups—the aromatic aldehyde and the methanesulfonamide moiety—are cornerstones of medicinal chemistry. This guide, therefore, adopts a first-principles approach, leveraging established knowledge of analogous structures and reactions to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. By extrapolating from well-documented synthetic protocols and established principles of reactivity, we can confidently map out the synthesis, properties, and vast potential of this versatile chemical scaffold.

Introduction: A Molecule of Untapped Potential

4-(Methylsulfonamido)benzaldehyde is a bifunctional organic compound featuring a benzaldehyde ring substituted with a methanesulfonamide group at the para position. The aldehyde group is a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and the formation of imines and heterocyles. The methanesulfonamide group is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, and to engage in crucial hydrogen bonding interactions with biological targets.[1] The strategic placement of these two functional groups makes 4-(methylsulfonamido)benzaldehyde a highly attractive, yet under-explored, building block for the synthesis of novel therapeutic agents.

Physicochemical Properties: A Data-Informed Profile

| Property | Predicted Value/Information | Source (Analogous Compound) |

| Molecular Formula | C8H9NO3S | - |

| Molecular Weight | 199.23 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | [3] |

| Solubility | Likely soluble in organic solvents like DMSO and methanol | [4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 71.6 Ų | [2] |

Synthesis of 4-(Methylsulfonamido)benzaldehyde: A Proposed Protocol

The synthesis of N-arylsulfonamides is a well-established transformation in organic chemistry, typically achieved through the reaction of an aniline with a sulfonyl chloride in the presence of a base. A highly plausible and efficient route to 4-(methylsulfonamido)benzaldehyde involves the reaction of 4-aminobenzaldehyde with methanesulfonyl chloride. This proposed synthesis is adapted from a similar, documented procedure for the preparation of N-(4-vinylphenyl)methanesulfonamide.[5]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-(Methylsulfonamido)benzaldehyde.

Step-by-Step Experimental Protocol

Materials:

-

4-Aminobenzaldehyde

-

Methanesulfonyl chloride

-

Triethylamine (or Pyridine)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes. The base is crucial to neutralize the HCl byproduct of the reaction.

-

Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the cooled solution. Maintaining a low temperature is critical to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure 4-(methylsulfonamido)benzaldehyde.

Chemical Reactivity and Synthetic Utility

The dual functionality of 4-(methylsulfonamido)benzaldehyde makes it a versatile synthon.

Reactions of the Aldehyde Group:

-

Reductive Amination: The aldehyde can be readily converted to a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride. This is a cornerstone reaction in the synthesis of compound libraries for drug screening.

-

Wittig Reaction: Reaction with a phosphonium ylide provides a straightforward method to introduce a carbon-carbon double bond, allowing for the extension of the molecular scaffold.

-

Aldol Condensation: The aldehyde can participate in aldol reactions with enolizable ketones or aldehydes to form β-hydroxy carbonyl compounds, which are valuable intermediates.

-

Formation of Imines (Schiff Bases): Condensation with primary amines yields imines, which are not only stable products in their own right but also key intermediates in the synthesis of various heterocyclic systems.

Illustrative Reaction Workflow: Schiff Base Formation

Caption: General workflow for synthesizing a Schiff base.

Reactivity of the Sulfonamide Group:

The sulfonamide N-H proton is weakly acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated, although these reactions are less common than those involving the aldehyde group. The sulfonamide moiety is generally stable to a wide range of reaction conditions, making it an excellent functional group to carry through multi-step syntheses.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is present in a wide array of clinically used drugs, including antibacterial agents (sulfamethoxazole), diuretics (hydrochlorothiazide), and anticancer drugs.[6] Its ability to act as a hydrogen bond donor and acceptor, as well as its electron-withdrawing nature, allows it to modulate the properties of a drug molecule and interact with biological targets.[1]

4-(Methylsulfonamido)benzaldehyde is an ideal starting material for the synthesis of novel sulfonamide-containing drug candidates. For instance, it can be used to synthesize libraries of compounds for screening against various therapeutic targets:

-

Enzyme Inhibitors: The sulfonamide group is a key feature in many carbonic anhydrase inhibitors.[6] The aldehyde handle of 4-(methylsulfonamido)benzaldehyde can be elaborated to introduce functionalities that target other regions of the enzyme's active site.

-

Anticancer Agents: Many kinase inhibitors incorporate a sulfonamide group. 4-(Methylsulfonamido)benzaldehyde can serve as a scaffold to build molecules that target the ATP-binding site of kinases.

-

Anti-inflammatory Agents: The synthesis of methanesulfonamide derivatives of thiazolines has been shown to yield compounds with anti-inflammatory activity.[5]

Conclusion

While 4-(methylsulfonamido)benzaldehyde may not yet have a dense body of dedicated literature, its chemical structure speaks volumes about its potential. As a readily accessible bifunctional building block, it offers a gateway to a vast chemical space of novel sulfonamide-containing compounds. This guide has provided a robust, data-informed framework for its synthesis, properties, and applications. It is our hope that this will encourage further exploration of this promising molecule and accelerate the discovery of new and effective therapeutic agents.

References

-

Elgemeie, Z. H., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o660. [Link]

-

Abbassi, Y., et al. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3304. [Link]

-

Krishna, V., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1088. [Link]

-

PubChem. (n.d.). Methanesulfonamide, N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Hameed, A. D., et al. (2021). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc.[Link]

-

De Clercq, E. (2009). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Medicinal Research Reviews, 29(5), 793-838. [Link]

- Google Patents. (2012). Method for preparing 4-amino-N-methylphenyl methane sulfonamide. CN102351754A.

-

Reddy, T. J., et al. (2012). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 17(9), 10857–10874. [Link]

-

Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

-

PrepChem. (n.d.). Preparation of N-(4-vinylphenyl)methanesulfonamide. Retrieved from [Link]

-

Singh, S., & Parle, A. (2016). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

-

PharmaCompass. (n.d.). (4-amino-phenyl)-N-methyl-methane sulfonamide. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(1), 229. [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

Sources

- 1. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]

- 2. 4-Formyl-N-methylbenzenesulfonamide | C8H9NO3S | CID 14327177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methanesulfonamide | 3144-09-0 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Sulfonamido Benzaldehyde Compounds: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of sulfonamido benzaldehyde compounds, a molecular framework that has proven to be a cornerstone in the development of novel therapeutic agents. We will dissect the discovery of this scaffold, detail its synthetic accessibility, and critically analyze its significance across various therapeutic areas, including enzyme inhibition, oncology, and infectious diseases. This document is designed to serve as a foundational resource, blending established principles with recent advancements to inform and inspire future drug discovery efforts.

Genesis and Evolution: The Rise of a Versatile Pharmacophore

The journey of sulfonamido benzaldehyde compounds begins with the landmark discovery of sulfonamide antibacterial agents. The first of these, Prontosil, was identified in the 1930s and heralded a new era in medicine, offering the first effective systemic treatments for bacterial infections.[1][2] The core sulfanilamide structure was quickly recognized as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets.[3]

Chemists began systematically modifying this core, leading to the development of derivatives with a vast range of biological activities beyond antibacterial action.[4][5] The strategic incorporation of a benzaldehyde moiety onto the sulfonamide backbone was a critical step. This addition created a hybrid structure with unique physicochemical properties: the sulfonamide group (-SO₂NH₂) provided a key hydrogen-bonding and metal-chelating center, while the benzaldehyde ring offered a versatile platform for substitution, allowing fine-tuning of steric and electronic properties to optimize target engagement.[6][7] This combination has proven remarkably effective, leading to compounds with applications as diuretics, antidiabetic agents, and inhibitors for various enzyme families.[2][5]

Constructing the Core: Synthetic Strategies and Methodologies

The synthetic tractability of sulfonamido benzaldehydes is a major advantage for medicinal chemists. The most common and robust approach involves the nucleophilic substitution reaction between an aminobenzaldehyde and a sulfonyl chloride. This method is highly modular, allowing for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Core Synthesis Protocol: N-acylation of Aminobenzaldehydes

This protocol details a standard procedure for synthesizing the sulfonamido benzaldehyde scaffold.

Experimental Protocol: General Synthesis of N-(formylphenyl)benzenesulfonamides

-

Reactant Preparation: In a round-bottom flask, dissolve the selected aminobenzaldehyde isomer (e.g., 4-aminobenzaldehyde) (1.0 equivalent) in a suitable anhydrous aprotic solvent such as chloroform or dichloromethane.[8]

-

Base Addition: Add a tertiary amine base, typically triethylamine (1.1-1.2 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.[8]

-

Reaction Cooling: Cool the stirred mixture to 0 °C using an ice bath to control the exothermic nature of the reaction.

-

Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.0-1.1 equivalents) dropwise to the cooled solution. Maintaining a low temperature during addition is critical to prevent side reactions.

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring overnight, or until reaction completion is confirmed by thin-layer chromatography (TLC).[8]

-

Aqueous Work-up: Quench the reaction by adding distilled water. If a precipitate forms, it can be collected by filtration. Otherwise, perform a liquid-liquid extraction using the organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Standard workflow for the synthesis of sulfonamido benzaldehydes.

Therapeutic Significance and Multifaceted Biological Activity

The sulfonamido benzaldehyde scaffold has been successfully exploited to develop agents with a wide spectrum of biological activities. Its ability to interact with diverse biological targets underscores its importance in drug design.

Enzyme Inhibition: A Primary Mechanism

A predominant application of these compounds is in enzyme inhibition. The sulfonamide moiety is a well-established zinc-binding group, making it an excellent starting point for designing inhibitors of metalloenzymes.[4][9]

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are ubiquitous zinc metalloenzymes that play crucial roles in pH regulation, CO₂ transport, and various biosynthetic pathways.[4][5] Their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[10] Sulfonamides are powerful CA inhibitors, with the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion in the enzyme's active site, mimicking a transition state of the catalytic reaction. The benzaldehyde portion of the molecule extends into the active site cavity, forming additional hydrogen bonds and van der Waals interactions that determine the inhibitor's potency and isoform selectivity.[11] Several human CA isoforms, including CA II, VII, and the tumor-associated IX and XII, are important therapeutic targets.[9][10][12]

Caption: Binding mode of a sulfonamido benzaldehyde inhibitor in the CA active site.

Anticancer Potential

Sulfonamide derivatives are versatile agents in cancer therapy, targeting a range of enzymes and pathways overexpressed in cancer cells.[13] Their mechanisms include disrupting pH regulation through CA inhibition, blocking key signaling pathways as tyrosine kinase inhibitors, and interfering with hormone synthesis as aromatase inhibitors.[13] Specifically, the inhibition of tumor-associated carbonic anhydrase IX (CA IX), which is overexpressed under hypoxic conditions and helps tumor cells survive in an acidic microenvironment, is a promising strategy for developing new anti-proliferative agents.[12] Furthermore, some studies have shown that benzaldehyde itself can suppress the plasticity that allows cancer cells to become treatment-resistant and spread.[14][15]

Table 1: Examples of Anticancer Activity in Sulfonamide Derivatives

| Compound Class | Target Cell Line(s) | Reported IC₅₀ Values (µM) | Primary Mechanism of Action |

| Benzenesulfonamide-Oxadiazole Hybrid | HCT-116 (Colon), MCF-7 (Breast) | 0.5 - 4.5 | Not specified |

| Benzimidazole-Sulfonamides | Various | Varies | Carbonic Anhydrase Inhibition |

| Benzenesulfonamides | Various | Varies | Tyrosine Kinase, HDAC, MMP Inhibition |

Note: Data synthesized from multiple sources to illustrate the range of activity. Specific IC₅₀ values are highly dependent on the full chemical structure.[4][13][16]

Antimicrobial Activity

The foundational application of sulfonamides was in antibacterial therapy.[17] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2] Since humans obtain folate from their diet, this pathway is an excellent selective target.[2][17] The sulfonamide core is a structural mimic of the natural substrate, p-aminobenzoic acid (PABA).[1] Modern research continues to explore new sulfonamido benzaldehyde derivatives for activity against drug-resistant bacterial and fungal strains, often showing moderate to good efficacy.[8][18] Benzaldehyde itself has also been shown to modulate the activity of conventional antibiotics.[19][20]

Structure-Activity Relationships (SAR): A Guide to Rational Design

SAR studies are crucial for optimizing the therapeutic potential of the sulfonamido benzaldehyde scaffold. Key insights include:

-

The Sulfonamide Group: The primary R-SO₂NH₂ is essential for antibacterial activity and is a critical anchor for CA inhibition.[1]

-

Aromatic Ring Substitution: The nature and position of substituents on the benzaldehyde and benzenesulfonamide rings critically influence potency and selectivity. Electron-withdrawing or -donating groups can modulate the electronic properties and binding interactions with the target protein.[7]

-

Linker and N-Substitution: The amine to which the sulfonyl group is attached is key. For antibacterial action, a free aromatic amine (at what would be the N4 position of sulfanilamide) is often required. For other targets, this amine is the point of attachment for the benzaldehyde moiety. Further substitution on the sulfonamide nitrogen can be used to modulate pharmacokinetic properties or explore additional binding pockets.[3]

Conclusion and Future Perspectives

The sulfonamido benzaldehyde framework remains a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility, combined with a proven track record of interacting with clinically relevant biological targets, ensures its continued exploration. Future research will likely focus on designing novel derivatives with enhanced isoform selectivity, particularly for challenging targets like the tumor-associated carbonic anhydrases, and leveraging this scaffold to combat rising antimicrobial resistance. The fusion of this classic pharmacophore with other bioactive moieties to create hybrid molecules continues to be a promising strategy for developing next-generation therapeutic agents.

References

A list of complete, verifiable URLs will be generated from the available search results to support the claims made in this guide.

Sources

- 1. mlsu.ac.in [mlsu.ac.in]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. innovbiological.com [innovbiological.com]

- 16. researchgate.net [researchgate.net]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 19. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of the Methylsulfonamido Group in Molecular Interactions

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The methylsulfonamido (-SO₂NHCH₃) group and its derivatives are cornerstones of modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the physicochemical properties and multifaceted roles of the methylsulfonamido group in molecular interactions. We will explore its critical functions as a hydrogen bond donor and acceptor, its utility as a bioisosteric replacement for other functional groups, and its profound impact on the pharmacokinetic profiles of drug candidates. Through an examination of its fundamental properties, supported by case studies and detailed experimental and computational protocols, this document aims to equip researchers with the field-proven insights necessary to strategically leverage this versatile moiety in drug design and development.

Introduction: The Strategic Importance of a Versatile Moiety

The sulfonamide functional group is a recurring motif in a wide array of clinically successful drugs, including antibacterial, antiviral, antidiabetic, and anticancer agents.[3][4] The N-methylated variant, the methylsulfonamido group, offers a unique combination of stability, synthetic accessibility, and tunable electronic and steric properties.[5] Its strategic incorporation into a lead compound can significantly modulate key drug-like properties such as acidity, lipophilicity, and metabolic stability, ultimately enhancing therapeutic efficacy and optimizing pharmacokinetic behavior.[1][5] This guide will deconstruct the fundamental principles that govern the methylsulfonamido group's interactions at a molecular level, providing a robust framework for its rational application in drug discovery.

Core Physicochemical Properties: The Drivers of Interaction

The utility of the methylsulfonamido group is rooted in its distinct physicochemical characteristics. Understanding these properties is paramount to predicting and engineering its interactions within a biological system.

Acidity (pKa) and Hydrogen Bonding Capacity

The hydrogen on the sulfonamide nitrogen is acidic, with a pKa that can be modulated by the electronic nature of the attached R group. Generally, sulfonamides are weak acids, with pKa values typically ranging from 5.9 to 12.6.[6] This acidity is critical, as it dictates the ionization state of the group at physiological pH (typically 7.4). An ionized sulfonamide is a potent hydrogen bond acceptor and can engage in crucial ionic interactions.

The methylsulfonamido group is an excellent hydrogen bond donor (via the N-H) and its sulfonyl oxygens are strong hydrogen bond acceptors.[7][8] This dual capacity allows it to form robust and directional interactions with biological targets like proteins and enzymes.[7][8] Studies have shown that the amido protons of sulfonamides have a high affinity for hydrogen bonding with nitrogen atoms in amidines and oxygen atoms in carboxyl groups, while the sulfonyl oxygens readily accept hydrogen bonds from amino protons.[7] This network of hydrogen bonds is often a key determinant of binding affinity and selectivity.

Lipophilicity (LogP) and Solubility

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The methylsulfonamido group generally increases polarity and reduces lipophilicity, which can enhance aqueous solubility.[1] However, its overall impact is context-dependent. Calculated LogP values for various sulfonamides can range from moderately lipophilic to more hydrophilic (e.g., -0.47 to 2.61).[6][9] This tunability allows medicinal chemists to finely balance the solubility and permeability of a drug candidate to achieve optimal bioavailability.

Data Summary: Physicochemical Properties

The following table summarizes key physicochemical parameters for representative compounds, illustrating the impact of the sulfonamide moiety.

| Compound/Functional Group | Typical pKa Range | Typical LogP Range | Key Interaction Features |

| Carboxylic Acid | 3 - 5 | Variable | Anionic, H-bond acceptor/donor |

| Phenol | 8 - 10 | Variable | H-bond donor/acceptor |

| Aryl Sulfonamide | 6 - 11 | -0.5 to 2.5 [6][9] | Acidic N-H, Strong H-bond acceptor (SO₂), tetrahedral geometry |

| N-Acylsulfonamide | 3.5 - 4.5 [10] | Variable | Strongly acidic, potent H-bond donor/acceptor, bioisostere for carboxylic acid [10] |

Key Roles in Molecular Interactions and Drug Design

The physicochemical properties of the methylsulfonamido group translate into several strategic roles in medicinal chemistry.

Bioisosterism: A Strategic Replacement

Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its desired biological activity.[11] The N-acylsulfonamide group, in particular, is a well-established bioisostere for the carboxylic acid group.[12][13][14] This is due to their comparable pKa values and similar hydrogen bonding capabilities, allowing the N-acylsulfonamide to mimic the key interactions of a carboxylic acid while often providing advantages like improved metabolic stability or altered lipophilicity.[10][12][14]

Case Study: Carbonic Anhydrase Inhibitors

A classic example of the methylsulfonamido group's importance is in the design of carbonic anhydrase (CA) inhibitors, used to treat conditions like glaucoma. The sulfonamide group binds to the zinc ion in the active site of the enzyme, a critical interaction for inhibition. The specific substitution pattern on the sulfonamide and any attached aromatic rings then dictates the inhibitor's potency and isoform selectivity. This interaction is a prime example of how the electronic and steric properties of the sulfonamide group are leveraged for targeted drug action.[3]

Impact on Pharmacokinetics

The introduction of a methylsulfonamido group can have a profound effect on a drug's pharmacokinetic profile. Its ability to reduce lipophilicity can improve solubility and formulation characteristics.[1] Furthermore, the sulfonamide moiety is generally stable against hydrolysis and resistant to metabolic reduction at the sulfur atom, which can slow down the rate of metabolism and prolong the drug's half-life in the body.[1]

Experimental and Computational Characterization

A multi-faceted approach combining experimental and computational techniques is essential for fully characterizing the role of the methylsulfonamido group in a given molecular system.[15]

Experimental Protocols

Rationale: The pKa and LogP are fundamental physicochemical properties that govern a compound's behavior in biological systems.[16] Accurate determination is crucial for building structure-activity relationships (SAR).

Methodology: Potentiometric Titration for pKa

-

Preparation: Prepare a 1-5 mM solution of the compound in a suitable solvent (e.g., water, methanol/water mixture).

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

-

Validation: Perform the titration in triplicate to ensure reproducibility. For compounds with low aqueous solubility, Yasuda-Shedlovsky extrapolation can be used by measuring pKa in different solvent concentrations and extrapolating to aqueous conditions.[17]

Methodology: Shake-Flask Method for LogP

-

System Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH where the compound is un-ionized).

-

Partitioning: Add a known amount of the compound to a vial containing equal volumes of the saturated n-octanol and buffer.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove aliquots from both the aqueous and organic phases and determine the concentration of the compound in each using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[18]

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Rationale: X-ray crystallography provides high-resolution, three-dimensional structural information, offering direct visualization of the interactions between a ligand and its target protein.[15] This is the gold standard for understanding binding modes.

Methodology:

-

Protein Expression and Purification: Overexpress and purify the target protein to high homogeneity.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to obtain well-diffracting crystals of the protein.

-

Ligand Soaking or Co-crystallization: Introduce the methylsulfonamido-containing compound to the protein crystals by either soaking the crystals in a solution containing the ligand or by co-crystallizing the protein in the presence of the ligand.

-

Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and build an electron density map. Fit the atomic model of the protein-ligand complex into the electron density map and refine the structure to obtain the final coordinates.

-

Analysis: Analyze the refined structure to identify and characterize the specific molecular interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) between the methylsulfonamido group and the protein's active site residues.

Computational Analysis

Rationale: Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein.[19][20] It is a valuable tool for virtual screening and for generating hypotheses about ligand-target interactions that can then be tested experimentally.[20]

Methodology:

-

Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank or through homology modeling). Prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site.

-

Ligand Preparation: Generate a 3D conformation of the ligand and assign appropriate atom types and charges.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for possible binding poses of the ligand within the defined binding site of the protein.[20] The program scores each pose based on a scoring function that estimates the binding affinity.

-